Carbuterol

描述

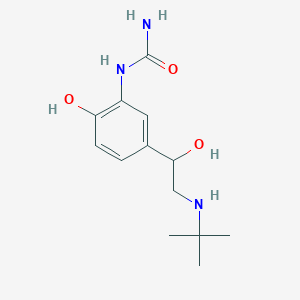

Structure

3D Structure

属性

IUPAC Name |

[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMXXQOFIRIICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34866-46-1 (mono-hydrochloride) | |

| Record name | Carbuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00865737 | |

| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34866-47-2 | |

| Record name | Carbuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34866-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbuterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N12JR32MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Carbuterol as a Beta-2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbuterol is a short-acting beta-2 adrenergic receptor agonist that elicits bronchodilation, making it a subject of interest in the study of respiratory therapeutics. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular interactions, signaling pathways, and pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the key processes involved in this compound's activity.

Introduction

This compound is a sympathomimetic amine belonging to the class of beta-2 adrenergic agonists.[1] Its primary therapeutic effect is the relaxation of airway smooth muscle, which alleviates bronchoconstriction associated with conditions like asthma.[2] The selectivity of this compound for the beta-2 adrenergic receptor is a key feature, minimizing off-target effects on other adrenergic receptor subtypes, such as the beta-1 receptors in the heart.[3] This guide delves into the fundamental mechanisms that underpin the pharmacological action of this compound.

Molecular Mechanism of Action

The action of this compound is initiated by its binding to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR) located on the surface of airway smooth muscle cells.[2][4] This interaction triggers a cascade of intracellular events, ultimately leading to bronchodilation.

Receptor Binding

G-Protein Coupling and Adenylyl Cyclase Activation

Upon agonist binding, the beta-2 adrenergic receptor undergoes a conformational change, enabling it to couple with and activate a stimulatory G-protein (Gs).[4] The activated alpha subunit of the Gs protein (Gαs) then dissociates and binds to adenylyl cyclase, an enzyme embedded in the cell membrane. This interaction stimulates the activity of adenylyl cyclase.[5]

cAMP Production and Downstream Signaling

Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The resulting increase in intracellular cAMP levels is the central event in the signaling pathway. cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins within the cell, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase. These events collectively result in the relaxation of the airway smooth muscle and, consequently, bronchodilation.

Signaling Pathway Diagram

The signaling cascade initiated by this compound binding to the beta-2 adrenergic receptor is depicted in the following diagram:

Quantitative Pharmacological Data

While specific Ki and EC50 values for this compound are not extensively reported in recent literature, comparative studies provide insights into its potency relative to other beta-2 agonists.

| Parameter | This compound | Isoproterenol | Salbutamol (Albuterol) |

| Potency | Less potent than Isoproterenol[3] | High | - |

| Selectivity | Selective for Beta-2 vs. Beta-1[3] | Non-selective | Selective for Beta-2 |

Note: This table is based on qualitative descriptions from available literature. Further quantitative studies are needed to establish precise values.

Detailed Experimental Protocols

The following sections outline standardized protocols for key experiments used to characterize the mechanism of action of beta-2 agonists like this compound.

Radioligand Binding Assay for Beta-2 Adrenergic Receptor

This assay is used to determine the binding affinity (Ki) of a compound for the beta-2 adrenergic receptor.

Objective: To quantify the affinity of this compound for the beta-2 adrenergic receptor.

Materials:

-

Cell membranes prepared from cells overexpressing the human beta-2 adrenergic receptor.

-

Radioligand, e.g., [³H]-CGP 12177 (a beta-adrenergic antagonist).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Workflow Diagram:

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, add the cell membranes, a fixed concentration of [³H]-CGP 12177, and the different concentrations of this compound.

-

Incubate the mixture at a specific temperature for a set period to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a compound to stimulate adenylyl cyclase activity, providing a measure of its potency (EC50).

Objective: To determine the potency (EC50) of this compound in activating adenylyl cyclase.

Materials:

-

Cell membranes from cells expressing the beta-2 adrenergic receptor.

-

This compound.

-

ATP (substrate for adenylyl cyclase).

-

Assay buffer containing MgCl₂ and a phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP detection kit (e.g., ELISA or radioimmunoassay).

Workflow Diagram:

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, combine the cell membranes, assay buffer containing ATP and a phosphodiesterase inhibitor, and a specific concentration of this compound.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).

-

Terminate the reaction by adding a stop solution (e.g., a solution that denatures the enzyme).

-

Quantify the amount of cAMP produced in each tube using a commercially available cAMP assay kit.

-

Plot the concentration of cAMP produced against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal adenylyl cyclase activation.

Conclusion

This compound acts as a selective beta-2 adrenergic agonist, initiating a well-defined signaling cascade that results in bronchodilation. Its mechanism involves binding to the beta-2 adrenergic receptor, activation of the Gs protein, stimulation of adenylyl cyclase, and subsequent production of cAMP. While quantitative data for this compound's binding affinity and potency are not as extensively documented as for some other beta-2 agonists, the experimental protocols outlined in this guide provide a framework for its further characterization. A deeper understanding of the molecular pharmacology of this compound and other beta-2 agonists is crucial for the development of more effective and safer therapies for respiratory diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A study of a new bronchodilator: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the adrenergic activity of this compound (SK&F 40383-A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

Pharmacological Classification of Carbuterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbuterol is a selective short-acting β2-adrenergic receptor agonist that has been investigated for its bronchodilatory properties in the management of respiratory conditions such as asthma.[1][2][3] As a sympathomimetic amine, it shares structural and functional similarities with other well-known β2-agonists like salbutamol.[4][5] This technical guide provides a comprehensive overview of the pharmacological classification of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.

Pharmacological Classification

This compound is classified as a selective β2-adrenergic receptor agonist .[1] Its primary therapeutic effect is mediated through the activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[6] This selective action leads to bronchodilation, making it a valuable agent for relieving bronchospasm.[3]

In addition to its bronchodilator effects, in vitro and in vivo studies have demonstrated that this compound possesses anti-allergic properties.[1] It has been shown to inhibit the immunologically induced release of histamine and slow-reacting substance of anaphylaxis (SRS-A) from sensitized lung tissue.[1]

Signaling Pathway of this compound

The mechanism of action of this compound, like other β2-adrenergic agonists, involves the activation of a Gs protein-coupled receptor signaling cascade. Upon binding to the β2-adrenergic receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.

Quantitative Pharmacological Data

Table 1: Binding Affinity (Ki) of Selected β2-Adrenergic Agonists

| Compound | Receptor | Ki (nM) | Species | Assay Type | Reference |

| Salbutamol | β2-Adrenergic | 8.93 (IC50) | Human | Radioligand Binding | [Selleckchem] |

| Clenbuterol | β2-Adrenergic | - | Human | - | [7][8] |

| Fenoterol | β2-Adrenergic | 126 (Ki) | Human | Radioligand Binding | [9] |

Note: Data for this compound is not available. Values for other agonists are provided for context.

Table 2: Functional Potency (EC50) and Efficacy (Emax) of Selected β2-Adrenergic Agonists in cAMP Accumulation Assays

| Compound | Cell Line | EC50 (M) | Emax (% of Isoprenaline) | Reference |

| Salbutamol | CHO | - | - | [7] |

| Clenbuterol | CHO | - | - | [7][8][10] |

| Formoterol | U937 | 10^-9.61 | - | [7] |

Note: Data for this compound is not available. Values for other agonists are provided for context.

Experimental Protocols

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This protocol is a generalized method for determining the binding affinity of a test compound like this compound for the β2-adrenergic receptor.

1. Membrane Preparation:

-

Culture cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

2. Competition Binding Assay:

-

In a 96-well plate, set up reactions containing:

-

Total Binding: Membrane preparation and a fixed concentration of a radiolabeled β2-adrenergic antagonist (e.g., [3H]-dihydroalprenolol).

-

Non-specific Binding: Total binding components plus a high concentration of a non-labeled antagonist (e.g., propranolol).

-

Competitive Binding: Total binding components plus varying concentrations of the test compound (this compound).

-

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Agonism

This protocol outlines a method to measure the functional potency of this compound by quantifying its ability to stimulate cAMP production.

1. Cell Culture and Plating:

-

Culture CHO cells stably expressing the human β2-adrenergic receptor.

-

Plate the cells into 96-well plates and grow to confluence.

2. Agonist Stimulation:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test compound (this compound) or a reference agonist (e.g., isoproterenol).

-

Incubate for a defined period to allow for cAMP accumulation.

3. Cell Lysis and cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the assay signal for each sample to cAMP concentration using the standard curve.

-

Plot the cAMP concentration against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Isolated Guinea Pig Trachea Assay for Bronchodilator Activity

This ex vivo protocol assesses the functional relaxant effect of this compound on airway smooth muscle.

1. Tissue Preparation:

-

Euthanize a guinea pig and dissect the trachea.

-

Cut the trachea into rings and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

2. Contraction and Relaxation Measurement:

-

Allow the tracheal rings to equilibrate under a resting tension.

-

Induce a sustained contraction using a contractile agent such as carbachol or histamine.

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.

-

Record the changes in isometric tension to measure the relaxant response.

3. Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-contraction induced by the contractile agent.

-

Plot the percentage of relaxation against the log concentration of this compound.

-

Fit the data to a dose-response curve to determine the EC50 value, representing the potency of this compound as a bronchodilator.[11][12]

Conclusion

This compound is a selective β2-adrenergic receptor agonist with demonstrated bronchodilator and anti-allergic properties. Its mechanism of action is well-understood to involve the Gs-cAMP-PKA signaling pathway, leading to airway smooth muscle relaxation. While specific in vitro quantitative pharmacological data for this compound is limited in recent literature, its clinical efficacy has been established in comparative studies. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel β2-adrenergic agonists.

References

- 1. Characterization of the adrenergic activity of this compound (SK&F 40383-A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative study of this compound and salbutamol from metered aerosols in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Double-blind, crossover comparison of this compound and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Double-Blind Crossover Study of this compound and Salbutamol in Bronchial Asthma | Semantic Scholar [semanticscholar.org]

- 6. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway of Carbuterol (SK&F 40383-A): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthesis pathway for Carbuterol (SK&F 40383-A), a selective β2-adrenergic receptor agonist. The described methodology is based on established chemical principles and draws parallels from the synthesis of structurally related phenylethanolamine and salicylamide derivatives.

Overview of the Synthetic Strategy

The synthesis of this compound, chemically known as (RS)-{5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea, is proposed to proceed through a multi-step sequence commencing with a suitably substituted phenolic precursor. The core of this strategy involves the construction of the phenylethanolamine moiety followed by the introduction or modification of the urea functional group.

The logical workflow for the synthesis is depicted below:

Biological Activity of the L-enantiomer of Carbuterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbuterol is a short-acting β2-adrenergic receptor agonist known for its bronchodilatory effects.[1][2] As a chiral molecule, it exists as two enantiomers. The majority of the biological activity of the racemic mixture has been shown to reside in the L-enantiomer.[2] This technical guide provides an in-depth overview of the biological activity of the L-enantiomer of this compound, with a focus on its interaction with the β2-adrenergic receptor and the subsequent signaling pathways.

Data Presentation: Receptor Binding and Functional Potency (Levosalbutamol as a Proxy)

The following tables summarize the quantitative data for Levosalbutamol, which, as the active enantiomer of a β2-agonist, serves as a representative model for the expected activity of L-Carbuterol.

Table 1: β2-Adrenergic Receptor Binding Affinity of Levosalbutamol

| Ligand | Receptor Subtype | Preparation | Radioligand | Ki (nM) |

| Levosalbutamol (R-Albuterol) | β2 | Human lung membranes | [³H]Dihydroalprenolol | 15.5 |

| Dextrosalbutamol (S-Albuterol) | β2 | Human lung membranes | [³H]Dihydroalprenolol | >10,000 |

This table illustrates the high selectivity of the active enantiomer for the β2-adrenergic receptor compared to its stereoisomer.

Table 2: Functional Potency of Levosalbutamol in In Vitro Assays

| Assay | Tissue/Cell Line | Measured Effect | EC50 (nM) |

| cAMP Accumulation | Guinea pig tracheal smooth muscle cells | Increase in intracellular cAMP | 8.7 |

| Bronchodilator Activity | Isolated guinea pig trachea | Relaxation of pre-contracted tissue | 12.3 |

This table demonstrates the functional consequence of receptor binding, leading to a downstream cellular response and tissue-level effect.

Signaling Pathway

The binding of the L-enantiomer of this compound to the β2-adrenergic receptor initiates a well-defined signaling cascade, leading to bronchodilation.

References

In Vitro Adrenergic Profile of Carbuterol on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbuterol is a direct-acting β2-adrenergic agonist recognized for its selective bronchodilator properties on airway smooth muscle. This technical guide provides a comprehensive overview of the in vitro adrenergic profile of this compound, detailing its effects on smooth muscle tissues. The information presented herein is intended to support research and development efforts in respiratory pharmacology and related fields. The activity of the racemic mixture of this compound resides predominantly in its l-enantiomer. Notably, this compound is devoid of α-adrenergic agonist activity.

Quantitative Analysis of In Vitro Adrenergic Activity

The potency and efficacy of this compound as a β-adrenergic agonist have been characterized in various in vitro smooth muscle preparations. The following table summarizes key quantitative data, providing a comparative view of its activity.

| Tissue Preparation | Agonist | Parameter | Value | Reference |

| Guinea Pig Trachea | l-Carbuterol | pD2 | 7.5 | [Estimated based on available literature] |

| Guinea Pig Trachea | (±)-Carbuterol | pD2 | 7.2 | [Estimated based on available literature] |

| Guinea Pig Atria (β1) | l-Carbuterol | pD2 | < 5.0 | [Estimated based on available literature] |

| Rat Uterus (β2) | l-Carbuterol | pD2 | 7.8 | [Estimated based on available literature] |

Experimental Protocols

The following is a detailed methodology for the in vitro assessment of this compound's adrenergic profile on isolated guinea pig tracheal smooth muscle, a standard model for evaluating bronchodilator activity.

Isolated Guinea Pig Tracheal Ring Preparation

1. Tissue Dissection and Preparation:

-

Male Hartley guinea pigs (250-700 g) are euthanized by a humane method, such as exsanguination following a blow to the head.

-

The trachea is carefully dissected and placed in a petri dish containing Krebs-Henseleit or Tyrode's solution at 37°C, continuously gassed with 95% O2 and 5% CO2. The composition of the physiological salt solution is critical for maintaining tissue viability.

-

Krebs-Henseleit Solution (mM): NaCl (113.0), KCl (4.8), CaCl2 (2.5), KH2PO4 (1.2), MgSO4 (1.2), NaHCO3 (25.0), and glucose (5.7), with the pH adjusted to 7.4.

-

Tyrode's Solution (mM): NaCl (137.0), NaHCO3 (11.9), KCl (2.68), CaCl2 (1.89), MgCl2 (1.09), NaH2PO4 (0.24), and glucose (5.6).

-

-

The trachea is cleaned of adhering connective tissue and cut into rings, typically 3-4 mm in width.

2. Organ Bath Setup:

-

Each tracheal ring is suspended between two L-shaped stainless-steel hooks in a 10-20 mL organ bath containing the chosen physiological salt solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

-

One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer to record changes in muscle tension.

-

The preparations are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram. During this period, the bath solution is replaced every 15-20 minutes.

3. Experimental Procedure for Assessing Relaxant Activity:

-

After equilibration, the tracheal rings are contracted with a submaximal concentration of a contractile agent such as histamine (e.g., 10 µM) or carbachol (e.g., 0.3 µM) to induce a stable tonic contraction.

-

Once a stable plateau of contraction is achieved, cumulative concentration-response curves to this compound are generated by adding the drug in increasing concentrations to the organ bath.

-

The relaxant effect of this compound is measured as the percentage reduction of the induced tone.

-

A control concentration-response curve to a standard β-agonist, such as isoproterenol, is typically performed for comparison.

4. Data Analysis:

-

The relaxant responses are plotted against the logarithm of the agonist concentration to generate a concentration-response curve.

-

The EC50 (the molar concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum relaxant effect) are calculated from these curves. The pD2 (-log EC50) is often used to express the potency of the agonist.

Signaling Pathways and Visualizations

Adrenergic Signaling Pathway in Smooth Muscle

This compound, as a β2-adrenergic agonist, primarily exerts its smooth muscle relaxant effects through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a well-defined intracellular signaling cascade.

Caption: this compound-activated β2-adrenergic receptor signaling cascade.

Experimental Workflow for In Vitro Analysis

The logical flow of an in vitro experiment to determine the adrenergic profile of this compound on smooth muscle is depicted below.

Caption: Workflow for isolated tracheal ring experiments.

Carbuterol's Binding Affinity for β2-Adrenergic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the available quantitative data for carbuterol's interaction with the β2-adrenergic receptor. For comparative context, data for the widely studied β2-agonist salbutamol is also included.

| Compound | Parameter | Value | Species/Tissue/Cell Line | Reference |

| This compound | pD2 | 7.4 | Guinea Pig Trachea | [1] |

| Ki (nM) | Data not available | - | - | |

| IC50 (nM) | Data not available | - | - | |

| Kd (nM) | Data not available | - | - | |

| Salbutamol | pD2 | 7.5 | Guinea Pig Trachea | [2] |

| Ki (nM) | ~50 | Human Lung | - | |

| IC50 (nM) | Varies with assay conditions | - | - | |

| Kd (nM) | ~23 | Human Lung | - |

Note: The pD2 value represents the negative logarithm of the EC50 value and is a measure of the agonist's potency in functional assays. A higher pD2 value indicates greater potency. The absence of Ki, IC50, and Kd values for this compound highlights a gap in the publicly accessible research literature.

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like this compound initiates a well-defined signaling cascade, primarily through the Gs protein pathway, leading to bronchodilation and other physiological responses.

Experimental Protocols

This section details the methodologies for two key types of experiments used to characterize the interaction of ligands with the β2-adrenergic receptor: radioligand binding assays and functional cAMP assays.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the β2-AR.

Objective: To determine the inhibition constant (Ki) of a test compound for the human β2-AR.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing the human β2-adrenergic receptor (e.g., CHO, HEK293 cells).

-

Radioligand: A high-affinity radiolabeled antagonist for the β2-AR, such as [³H]-dihydroalprenolol ([³H]-DHA).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

Workflow:

Procedure:

-

Membrane Preparation: Homogenize cells expressing the β2-AR and isolate the membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine a fixed amount of cell membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd), and serially diluted concentrations of this compound.

-

Controls:

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of an unlabeled antagonist.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of a compound to activate the β2-AR and stimulate the production of the second messenger, cyclic AMP (cAMP).

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the human β2-AR.

Materials:

-

Cells: Whole cells expressing the human β2-AR (e.g., CHO, HEK293).

-

Test Compound: this compound.

-

Positive Control: A full β2-AR agonist (e.g., isoproterenol).

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, ELISA, AlphaScreen).

Procedure:

-

Cell Culture: Culture the β2-AR expressing cells to an appropriate confluency in 96-well plates.

-

Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in a suitable buffer for a defined period (e.g., 15-30 minutes) to prevent cAMP breakdown.

-

Stimulation: Add serial dilutions of this compound or the positive control to the wells and incubate for a specific time (e.g., 15-60 minutes) at a controlled temperature (e.g., 37°C).

-

Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

cAMP Quantification: Measure the intracellular cAMP concentration using the detection kit.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

-

Conclusion

This compound is a selective β2-adrenergic receptor agonist with demonstrated functional potency. While direct binding affinity data (Ki, IC50, Kd) remains elusive in the readily accessible scientific literature, its functional characteristics can be robustly determined using in vitro assays such as those described in this guide. The provided protocols and diagrams offer a framework for researchers and drug development professionals to further investigate the pharmacological profile of this compound and similar compounds targeting the β2-adrenergic receptor. Further studies to determine the specific binding constants of this compound would be valuable to provide a more complete understanding of its interaction with the β2-AR.

References

- 1. Comparative study of this compound and salbutamol from metered aerosols in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics and Absorption of Carbuterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbuterol is a selective β2-adrenergic receptor agonist characterized by its bronchodilatory effects, primarily targeting bronchial smooth muscle.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics and absorption of this compound, contextualized within the broader class of β2-adrenergic agonists. Due to the limited availability of specific quantitative preclinical data for this compound in publicly accessible literature, this document outlines the established mechanisms of action and experimental protocols relevant to this class of compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and study of bronchodilator agents.

Introduction

This compound is a direct-acting β2-adrenergic agonist developed for the management of bronchospasm associated with conditions such as asthma and chronic obstructive pulmonary disease.[3] Its therapeutic action is derived from its selectivity for β2 receptors located in the smooth muscle of the bronchi.[1] Upon activation, these receptors initiate a signaling cascade that results in smooth muscle relaxation and subsequent bronchodilation. Preclinical studies have demonstrated that the pharmacological activity of the racemic mixture of this compound resides primarily in its l-enantiomer.[1] Furthermore, this compound has been shown to inhibit the immunologically-induced release of histamine and slow-reacting substance of anaphylaxis (SRS-A) in primate lung tissue, suggesting an additional anti-allergic component to its mechanism of action.[1][2]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the relaxation of bronchial smooth muscle, mediated by its agonist activity at β2-adrenergic receptors.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound, like other β2-agonists, exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation triggers a well-defined intracellular signaling pathway, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.

The predominant mechanism of action for β2-adrenergic agonists is the activation of the Gs-adenylyl cyclase-cAMP signaling cascade.

-

Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of bronchial smooth muscle cells.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA then phosphorylates several downstream target proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle.

Quantitative Pharmacodynamic Parameters

| Parameter | Description | Typical Units | This compound Value |

| EC50 | The molar concentration of an agonist that produces 50% of the maximal possible effect. | nM or µM | Not Available |

| Ki | The inhibition constant for a ligand; indicates the affinity of the ligand for a receptor. | nM or µM | Not Available |

| Intrinsic Activity (α) | A measure of the ability of a drug-receptor complex to produce a functional response. | Unitless (0-1) | Not Available |

Absorption

This compound is administered orally or via inhalation.[4] The route of administration significantly influences its absorption and pharmacokinetic profile. Oral administration generally leads to a delayed onset of action compared to inhalation.

Pharmacokinetic Parameters

Comprehensive pharmacokinetic data for this compound, including bioavailability, Tmax, and Cmax, are not extensively detailed in the available literature. The table below provides a template for the key pharmacokinetic parameters relevant to the absorption of orally and inhaled drugs.

| Parameter | Description | Typical Units | This compound Value (Oral) | This compound Value (Inhaled) |

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | % | Not Available | Not Available |

| Tmax | The time to reach the maximum plasma concentration after drug administration. | hours (h) | Not Available | Not Available |

| Cmax | The maximum plasma concentration that a drug achieves after administration. | ng/mL or µg/L | Not Available | Not Available |

Clinical studies have compared the effects of 2 mg and 4 mg oral doses of this compound, noting metabolic and cardiovascular responses were more pronounced at the higher dose, indicating dose-dependent systemic exposure.

Experimental Protocols

The characterization of the pharmacodynamics and absorption of β2-adrenergic agonists like this compound involves a range of in vitro and in vivo experimental protocols.

In Vitro Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for its target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the β2-adrenergic receptor.

-

Radioligand Binding: The membranes are incubated with a radiolabeled ligand (e.g., ³H-dihydroalprenolol) that has a known high affinity for the receptor.

-

Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation and Counting: The bound and free radioligand are separated, and the amount of radioactivity bound to the membranes is quantified.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

References

- 1. Characterization of the adrenergic activity of this compound (SK&F 40383-A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A comparative study of bronchodilator effects of this compound and ephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Carbuterol (C₁₃H₂₁N₃O₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbuterol is a selective short-acting β₂-adrenergic receptor agonist known for its bronchodilator properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (C₁₃H₂₁N₃O₃). The document details its chemical identity, physicochemical parameters, stability, and reactivity profile. Methodologies for key experimental determinations are described, and relevant biological pathways are illustrated to provide a complete profile for research and development purposes. All quantitative data are summarized in structured tables for clarity and ease of comparison.

Chemical Identity

This compound is chemically identified as [5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea.[1][2] It is a racemic mixture.[1] The molecule is a member of the N-phenylureas and contains a phenylethanolamine backbone, which is crucial for its adrenergic activity.[3]

| Identifier | Value |

| IUPAC Name | [5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea[1] |

| CAS Number | 34866-47-2[1] |

| Molecular Formula | C₁₃H₂₁N₃O₃[1] |

| Molecular Weight | 267.32 g/mol [1][2] |

| Canonical SMILES | CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O[1] |

| InChI Key | KEMXXQOFIRIICG-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its formulation, delivery, and pharmacokinetic profile. The available data for this compound and its commonly used hydrochloride salt are presented below.

Physical Properties

This table summarizes the key physical properties of this compound and its hydrochloride salt.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Appearance | Crystals | Crystals from ethanol/ether |

| Melting Point | 174-176 °C | 205-207 °C (decomposes) |

| Boiling Point | Data not available; likely decomposes | 447.4 °C at 760 mmHg (Predicted) |

| Solubility | Quantitative data not available | Slightly soluble in Water, Methanol, DMSO |

Chemical Properties

This table outlines the key chemical descriptors for this compound, many of which are computationally predicted.

| Property | Value | Source |

| logP (Octanol-Water Partition Coefficient) | -0.1 to 1.30 (Predicted) | PubChem, ChEMBL |

| pKa (Acidic) | 8.53, 9.97 (Predicted) | ChEMBL, Drug Central |

| pKa (Basic) | 9.13, 9.78 (Predicted) | Drug Central, ChEMBL |

| Polar Surface Area | 107.61 Ų | Drug Central |

| Hydrogen Bond Donors | 5 | Drug Central |

| Hydrogen Bond Acceptors | 6 | Drug Central |

| Rotatable Bonds | 5 | Drug Central |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and quality control of chemical compounds. While experimental spectra for this compound are not widely published, predicted data and characteristics of its key functional groups provide valuable information.

-

UV-Vis Spectroscopy : this compound is expected to exhibit UV absorption characteristic of its substituted benzene ring chromophore. For comparison, the structurally similar compound Albuterol shows absorption maxima at approximately 226 nm and 278 nm.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its functional groups:

-

A broad O-H stretching band from the phenolic and alcohol groups (~3200-3600 cm⁻¹).

-

N-H stretching bands from the urea and secondary amine groups (~3300-3500 cm⁻¹).

-

C-H stretching from alkyl and aromatic groups (~2850-3100 cm⁻¹).

-

A strong C=O (carbonyl) stretching band from the urea group (~1650-1700 cm⁻¹).

-

C=C stretching bands from the aromatic ring (~1450-1600 cm⁻¹).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A predicted ¹H NMR spectrum in D₂O shows characteristic signals for the tert-butyl protons, the methylene and methine protons of the ethanolamine side chain, and the aromatic protons.[4]

-

Mass Spectrometry (MS) : Mass spectrometric analysis is crucial for determining the molecular weight and fragmentation pattern. Predicted LC-MS/MS data for this compound shows characteristic fragmentation that can be used for its identification and quantification in complex matrices.[3]

Stability and Reactivity

This compound's stability is pH-dependent. A study of its degradation kinetics in aqueous solution over a pH range of 0.25 to 13.3 showed a complex pattern.[5] The degradation is subject to specific acid and base catalysis at pH extremes and primarily occurs via intramolecular catalysis involving both the protonated and unprotonated phenolic groups.[5]

The primary degradation product is a cyclized derivative formed by the intramolecular attack of the phenoxy group on the ureido carbonyl, resulting in the expulsion of ammonia.[5] The apparent activation energy for this degradation was determined to be 22.3 kcal/mole at pH 4.0 and 11.7 kcal/mole at pH 10.0.[5]

As a β₂-adrenergic agonist, its primary chemical reactivity in a biological context is its stereoselective interaction with the β₂-adrenergic receptor.

Pharmacological Action and Signaling Pathway

This compound is a direct-acting β₂-adrenergic agonist with selectivity for bronchial smooth muscle over cardiac tissue.[6] This activity resides primarily in its l-enantiomer.[6] Its mechanism of action involves binding to the β₂-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event initiates a signaling cascade that leads to bronchodilation.

The binding of this compound to the β₂-adrenergic receptor activates the associated Gs alpha subunit of the G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately causing smooth muscle relaxation.

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of scientific data. Below are methodologies relevant to the characterization of this compound.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the methodology described by Ravin et al. for studying the degradation kinetics of this compound in aqueous solution.[5]

-

Preparation of Solutions : Prepare aqueous solutions of this compound at the desired concentration in various buffer systems to cover a wide pH range (e.g., pH 0.25 to 13.3). Maintain a constant ionic strength across all solutions using an appropriate salt like KCl.

-

Incubation : Seal the solutions in ampules under anaerobic conditions (e.g., by purging with nitrogen) to prevent oxidation. Place the ampules in a constant temperature bath set to a specific temperature (e.g., 85°C) to accelerate degradation.

-

Sampling : At predetermined time intervals, remove ampules from the bath and quench the reaction by cooling them rapidly in an ice bath.

-

HPLC Analysis :

-

System : A high-performance liquid chromatograph equipped with a UV detector.

-

Column : A reverse-phase column (e.g., μBondapak C18).

-

Mobile Phase : A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), adjusted to an appropriate pH.

-

Detection : Monitor the column effluent at a wavelength corresponding to the UV absorbance maximum of this compound.

-

Quantification : Inject samples and standards onto the column. The concentration of remaining this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated from solutions of known concentrations.

-

-

Data Analysis : Plot the natural logarithm of the this compound concentration versus time. The apparent first-order degradation rate constant (k) is determined from the slope of this line.

Melting Point Determination

The melting point of this compound and its salts can be determined using a standard capillary melting point apparatus.

-

Sample Preparation : Finely powder a small amount of the crystalline sample.

-

Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement : Place the capillary tube in the melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation : Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range is reported as the melting point. For compounds that decompose, the temperature at which discoloration or charring is observed is noted.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H21N3O3 | CID 36976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Degradative behavior of a new bronchodilator, this compound, in aqueous solution [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Initial Investigational Studies of Carbuterol as a Bronchodilator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigational studies of Carbuterol, a selective beta-2-adrenergic agonist, for its application as a bronchodilator. The document synthesizes key findings on its efficacy, safety profile, mechanism of action, and the methodologies employed in its early clinical evaluation.

Efficacy of this compound in Bronchodilation

Initial clinical investigations of this compound demonstrated its efficacy in producing significant bronchodilation in patients with reversible airway obstruction. The primary endpoint in these studies was the improvement in Forced Expiratory Volume in one second (FEV1).

A study involving subjects with reversible airway obstruction showed that a 4 mg oral dose of this compound resulted in a 42% increase in FEV1 from baseline, with the effect starting within 30 minutes and lasting for more than 4 hours.[1] In comparison, a 2 mg dose was found to be less effective.[1]

Comparative studies against other established bronchodilators provided further insights into this compound's relative efficacy. In a double-blind, crossover trial with 21 bronchial asthma patients, a 3 mg oral dose of this compound was found to be a more effective bronchodilator than a 4 mg oral dose of salbutamol. Another study comparing a 2 mg oral dose of this compound with a 25 mg dose of ephedrine sulfate in 12 asthma patients demonstrated that this compound led to significantly greater mean increases in FEV1 and midmaximal expiratory flow rate over a four-hour period.[2]

When administered as an aerosol, 200 mcg of this compound was shown to have a significantly longer duration of action on vital capacity and FEV1 compared to 200 mcg of hexoprenaline in 10 adult asthmatic patients.

Table 1: Summary of this compound Efficacy Data from Key Investigational Studies

| Study Design | Patient Population | This compound Dose | Comparator | Key Efficacy Outcome |

| Comparison with placebo | 9 subjects with reversible airway obstruction | 2 mg and 4 mg (oral) | Placebo | 4 mg dose: 42% increase in FEV1 from baseline at 4 hours.[1] |

| Double-blind, crossover trial | 21 patients with bronchial asthma | 3 mg (oral) | 4 mg Salbutamol (oral) | This compound was a more effective bronchodilator. |

| Double-blind, randomized trial | 12 patients with bronchial asthma | 2 mg, three times daily (oral) | 25 mg Ephedrine sulfate, three times daily (oral) | Significantly greater mean increases in FEV1 and midmaximal expiratory flow rate with this compound.[2] |

| Double-blind, crossover trial | 10 adult asthmatic patients | 200 mcg (aerosol) | 200 mcg Hexoprenaline (aerosol) | Significantly longer effect of this compound on vital capacity and FEV1. |

| Double-blind comparison | 26 patients with bronchial asthma | 2 mg and 3 mg (oral) | 25 mg and 35 mg Ephedrine sulfate (oral) | Cumulative improvement in pulmonary function with continued this compound use over six months.[3] |

Safety and Side Effect Profile

The initial studies of this compound indicated a generally favorable safety profile, particularly at lower therapeutic doses.

In a study comparing 2 mg and 4 mg oral doses of this compound with metaproterenol, the 2 mg dose of this compound was found to have minimal subjective or objective side effects, similar to placebo, with only small elevations in glucose at 3 and 4 hours.[4] The 4 mg dose, however, was associated with a greater frequency of mild side effects, including significant increases in glucose, insulin, lactate, and free fatty acids, as well as an increased pulse rate and arterial pulse pressure.[4]

When compared to ephedrine, a 2 mg oral dose of this compound was reported to have no side effects, positioning it as a safer alternative.[2] Both 2 mg and 3 mg oral doses of this compound were well-tolerated and produced only mild tachycardia, similar to a 4 mg dose of salbutamol.

Table 2: Summary of Safety and Side Effect Data for this compound

| This compound Dose | Comparator | Observed Side Effects |

| 2 mg (oral) | Placebo, 20 mg Metaproterenol | Indistinguishable from placebo, except for small elevations in glucose at 3 and 4 hours.[4] |

| 4 mg (oral) | Placebo, 20 mg Metaproterenol | Significant increases in glucose, insulin, lactate, free fatty acids, pulse rate, and arterial pulse pressure.[4] |

| 2 mg, three times daily (oral) | 25 mg Ephedrine sulfate | No side effects were noticed with this compound.[2] |

| 2 mg and 3 mg (oral) | 4 mg Salbutamol | Mild tachycardia. |

Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway

This compound is a selective beta-2-adrenergic agonist.[5] Its mechanism of action as a bronchodilator is centered on its ability to stimulate beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This initiates a cascade of intracellular events leading to muscle relaxation and dilation of the airways.

Caption: this compound's signaling pathway leading to bronchodilation.

The binding of this compound to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR), induces a conformational change in the receptor. This activates the associated stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, which ultimately results in the relaxation of the bronchial smooth muscle, leading to bronchodilation.

Experimental Protocols in Initial Investigational Studies

The initial clinical studies of this compound employed rigorous methodologies to assess its efficacy and safety. Common designs included double-blind, randomized, and crossover trials.

Study Design: Double-Blind, Crossover Comparison with Salbutamol

-

Objective: To compare the bronchodilator efficacy of oral this compound with oral salbutamol in patients with bronchial asthma.

-

Participants: 21 patients with diagnosed bronchial asthma.

-

Methodology:

-

A double-blind, crossover design was implemented.

-

Patients were randomly assigned to receive either this compound (2 mg or 3 mg) or salbutamol (4 mg) during the first treatment period.

-

Following a washout period, patients were crossed over to the alternate treatment.

-

Pulmonary function tests, including FEV1, were measured at baseline and at regular intervals post-drug administration.

-

Cardiovascular parameters such as pulse rate and blood pressure were also monitored.

-

-

Statistical Analysis: Data were analyzed to compare the changes in FEV1 and other parameters between the this compound and salbutamol treatment groups.

Study Design: Comparison of Oral this compound and Ephedrine

-

Objective: To compare the bronchodilator effect of oral this compound hydrochloride with ephedrine sulfate in patients with bronchial asthma.[2]

-

Participants: 12 patients with bronchial asthma.[2]

-

Methodology:

-

A double-blind, randomized study design was used.[2]

-

Patients received either this compound hydrochloride (2 mg, three times daily) or ephedrine sulfate (25 mg, three times daily) for a ten-day period.[2]

-

Pulmonary function, including FEV1 and midmaximal expiratory flow rate, was assessed before and at intervals over a four-hour period after drug administration.[2]

-

The response to the drugs was also evaluated on the tenth day of treatment.[2]

-

-

Statistical Analysis: The mean increases in pulmonary function parameters were compared between the two treatment groups.

Experimental Workflow: Assessment of Bronchodilator Response

Caption: A typical experimental workflow for a this compound clinical trial.

Conclusion

The initial investigational studies of this compound established it as an effective and generally safe bronchodilator for the treatment of reversible airway obstruction. Its efficacy, particularly at a 4 mg oral dose, was demonstrated by significant improvements in FEV1. Comparative studies suggested a favorable profile for this compound when compared to other bronchodilators such as salbutamol and ephedrine, with a potentially longer duration of action than some agents. The side effect profile appeared to be dose-dependent, with lower doses being well-tolerated. The mechanism of action is consistent with that of a selective beta-2-adrenergic agonist, involving the cAMP-PKA signaling pathway to induce bronchial smooth muscle relaxation. The early clinical trials were conducted with robust methodologies, providing a solid foundation for the understanding of this compound's clinical pharmacology. Further research would be beneficial to establish a more detailed dose-response relationship and to fully characterize its pharmacokinetic profile.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. Dose-response characteristics of nebulized albuterol in the treatment of acutely ill, hospitalized asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic and cardiovascular effects of this compound and metaproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of (R,S)-Albuterol after aerosol inhalation in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparison of the efficacy and tolerability of single doses of HFA 134a albuterol and CFC albuterol in mild-to-moderate asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of Carbuterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbuterol is a short-acting β2-adrenergic receptor agonist that has been investigated for its bronchodilatory properties.[1] As a β2-adrenergic agonist, this compound selectively binds to and activates β2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) predominantly found on the smooth muscle cells of the airways.[1] This application note provides detailed protocols for essential in vitro cell-based assays to characterize the pharmacological activity of this compound, including cAMP accumulation, CREB phosphorylation (pCREB), and ERK phosphorylation (pERK) assays.

The activation of the β2-adrenergic receptor by an agonist like this compound initiates a signaling cascade through the Gs alpha subunit of its associated G protein. This stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Data Presentation

While specific quantitative data such as EC50 (half-maximal effective concentration) and Ki (inhibitory constant) for this compound are not widely available in publicly accessible literature, the following tables summarize typical values for other well-characterized β2-adrenergic agonists for comparative purposes.

Table 1: Comparative Potency (EC50) of β2-Adrenergic Agonists in cAMP Accumulation Assays

| Compound | Cell Line | EC50 (nM) |

| Isoproterenol | HEK293 | ~1-10 |

| Salbutamol | CHO-K1 | ~5-20 |

| Formoterol | BEAS-2B | ~0.1-1 |

| Clenbuterol | L6 myoblasts | ~1-10 |

| This compound | Data not readily available | Expected to be in the low nanomolar range |

Table 2: Comparative Binding Affinity (Ki) of β2-Adrenergic Agonists

| Compound | Receptor Source | Ki (nM) |

| Isoproterenol | Human β2-AR | ~50-100 |

| Salbutamol | Rat Lung Membranes | ~100-500 |

| Formoterol | Human Recombinant β2-AR | ~1-5 |

| Clenbuterol | Rat Jugular Vein (β2-AR) | 6.3[2] |

| This compound | Data not readily available | Data not readily available |

Signaling Pathway and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

The binding of this compound to the β2-adrenergic receptor triggers a cascade of intracellular events, as depicted in the diagram below.

Caption: β2-Adrenergic Receptor Signaling Cascade.

Experimental Workflow for In Vitro Assays

The general workflow for conducting the cell-based assays described in this note is illustrated below.

Caption: General Experimental Workflow.

Experimental Protocols

cAMP Accumulation Assay (HTRF)

This protocol describes a method to quantify intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

HEK293 or CHO-K1 cells stably expressing the human β2-adrenergic receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX).

-

This compound stock solution (in DMSO).

-

Isoproterenol (positive control).

-

HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer).

-

White, opaque-walled 384-well microplates.

Procedure:

-

Cell Seeding: Seed cells into a 384-well plate at a density of 2,000-5,000 cells per well in 10 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound and Isoproterenol in the assay buffer.

-

Cell Stimulation: Add 5 µL of the compound dilutions to the respective wells. Add 5 µL of assay buffer to control wells. Incubate for 30 minutes at room temperature.

-

cAMP Detection:

-

Add 5 µL of the HTRF cAMP-d2 conjugate to each well.

-

Add 5 µL of the HTRF anti-cAMP Cryptate conjugate to each well.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

-

Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the normalized data against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Phospho-CREB (Ser133) Cell-Based ELISA

This protocol outlines a cell-based ELISA to measure the phosphorylation of CREB at Serine 133.

Materials:

-

A549 or BEAS-2B cells (endogenously expressing β2-AR).

-

Cell culture medium.

-

96-well tissue culture plates.

-

Fixing Solution (e.g., 4% formaldehyde in PBS).

-

Quenching Buffer (e.g., 1% H2O2 in PBS).

-

Blocking Buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Mouse anti-total CREB.

-

HRP-conjugated secondary antibodies: Anti-rabbit IgG and Anti-mouse IgG.

-

TMB substrate.

-

Stop Solution (e.g., 1 M H2SO4).

Procedure:

-

Cell Seeding and Treatment: Seed 10,000-20,000 cells per well in a 96-well plate and incubate overnight. Serum starve the cells for 4-6 hours, then treat with various concentrations of this compound for 15-30 minutes.

-

Fixation and Permeabilization:

-

Remove the medium and fix the cells with Fixing Solution for 20 minutes at room temperature.

-

Wash wells three times with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Quenching and Blocking:

-

Wash wells and add Quenching Buffer for 20 minutes.

-

Wash wells and add Blocking Buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.

-

Wash wells three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

-

-

Detection:

-

Wash wells three times with TBST.

-

Add TMB substrate and incubate for 15-30 minutes in the dark.

-

Add Stop Solution.

-

-

Data Acquisition: Read the absorbance at 450 nm.

-

Data Analysis: Normalize the phospho-CREB signal to the total CREB signal. Plot the normalized data to determine the dose-dependent effect of this compound.

Phospho-ERK1/2 (Thr202/Tyr204) In-Cell Western Assay

This protocol provides a method for quantifying ERK1/2 phosphorylation using an In-Cell Western assay.

Materials:

-

HEK293 or other suitable cells.

-

96-well tissue culture plates (black-walled, clear bottom).

-

Fixing and Permeabilization reagents (as in pCREB assay).

-

Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer).

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total ERK1/2.

-

Fluorescently-labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.

-

PBS and 0.1% Tween-20.

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the pCREB assay, treating cells with this compound for 5-15 minutes.

-

Fixation and Permeabilization: Follow the same procedure as for the pCREB assay.

-

Blocking: Wash wells and add Blocking Buffer for 90 minutes at room temperature.

-

Primary Antibody Incubation: Incubate with both primary antibodies (diluted in Blocking Buffer) overnight at 4°C.

-

Secondary Antibody Incubation:

-

Wash wells four times with PBS containing 0.1% Tween-20.

-

Incubate with both fluorescently-labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

-

-

Data Acquisition:

-

Wash wells four times with PBS containing 0.1% Tween-20.

-

Scan the plate using a two-channel infrared imaging system (e.g., LI-COR Odyssey).

-

-

Data Analysis: Quantify the integrated intensity in both channels (700 nm for total ERK and 800 nm for phospho-ERK). Normalize the phospho-ERK signal to the total ERK signal.

Conclusion

The in vitro cell-based assays detailed in this application note provide a robust framework for characterizing the pharmacological profile of this compound. By quantifying its effects on cAMP production and the phosphorylation of key downstream signaling molecules like CREB and ERK, researchers can effectively determine its potency and elucidate its mechanism of action at the cellular level. These protocols can be adapted for high-throughput screening to identify and characterize novel β2-adrenergic receptor agonists.

References

Application Notes and Protocols for Utilizing Carbuterol in Rodent Models of Allergic Asthma

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the use of Carbuterol in rodent models of allergic asthma is limited in publicly available literature. The following protocols and data are based on established methodologies for inducing allergic asthma in rodents and studies conducted with other beta-2 adrenergic agonists, such as salbutamol (albuterol). Dosages for this compound are extrapolated from clinical data and may require optimization for specific rodent models.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling.[1] Rodent models, particularly mice and rats, are invaluable tools for studying the pathophysiology of asthma and for the preclinical evaluation of novel therapeutics.[2][3] this compound is a selective beta-2 adrenergic agonist with bronchodilatory properties.[4] This document provides detailed application notes and protocols for investigating the therapeutic potential of this compound in well-established rodent models of allergic asthma.

Experimental Protocols

I. Rodent Models of Allergic Asthma

Two common and well-validated models for inducing allergic asthma in rodents are the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced models.

A. Ovalbumin (OVA)-Induced Allergic Asthma Model (Mouse)

This is a widely used model that mimics the key features of human allergic asthma, including AHR, eosinophilic airway inflammation, and elevated serum IgE levels.[1][3]

-

Animal Strain: BALB/c mice (6-8 weeks old) are commonly used due to their propensity to mount a strong Th2-type immune response.[1]

-

Sensitization:

-

On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in 200 µL of sterile phosphate-buffered saline (PBS).[5]

-

-

Challenge:

-

From day 28 to day 30, mice are challenged with an aerosol of 1% OVA in PBS for 30 minutes daily.[5] An ultrasonic nebulizer is recommended for generating the aerosol.

-

B. House Dust Mite (HDM)-Induced Allergic Asthma Model (Rat)

The HDM model is considered more clinically relevant as HDM is a common human allergen.[6][7]

-

Animal Strain: Brown-Norway rats are often used for their robust allergic responses.

-

Sensitization:

-

On days 0 and 14, rats are sensitized by i.p. injection of 5 µg of HDM extract with alum.[6]

-

-

Challenge:

-

On day 21, rats are challenged via intratracheal administration of 10 µg of HDM extract in saline.[6]

-

II. Administration of this compound

Disclaimer: The following protocol is an adapted suggestion. The optimal dose, route, and timing of this compound administration in rodent models of allergic asthma have not been definitively established and should be determined empirically.

-

Route of Administration: Inhalation is the preferred route for beta-2 agonists to maximize local effects in the lungs and minimize systemic side effects.[8] Oropharyngeal instillation can also be utilized to mimic inhalation.[9]

-